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For molecular biologists, the efficient precipitation of DNA and RNA from aqueous solutions is a

cornerstone of daily laboratory work. This critical step concentrates nucleic acids and removes

contaminants that can interfere with downstream applications. The two most commonly

employed alcohols for this purpose are ethanol and isopropanol. The choice between them is

not arbitrary and can significantly impact the yield, purity, and quality of the precipitated nucleic

acids. This guide provides a comprehensive comparison of ethanol and isopropanol,

supported by experimental data and detailed protocols, to aid researchers in making an

informed decision for their specific needs.

Performance Comparison: Ethanol vs. Isopropanol
The selection of the precipitating alcohol depends on several factors, including the

concentration and size of the nucleic acid, the sample volume, and the required purity for

subsequent experiments.
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Parameter Ethanol Isopropanol
Key
Considerations

Volume Required
2-2.5 volumes of

sample

0.6-1 volume of

sample

Isopropanol is

advantageous for

large sample volumes

where centrifuge

space is limited.[1][2]

Precipitation

Efficiency

Effective, especially at

low temperatures.[1]

May be less efficient

for very low

concentrations of

nucleic acids.

Higher efficiency for

precipitating low

concentrations of

nucleic acids and

larger DNA fragments.

[3][4] DNA is less

soluble in isopropanol.

[3][5]

Isopropanol can be

the better choice

when working with

dilute samples.[2]

Purity (Salt Co-

precipitation)

Salts are more soluble

in ethanol, leading to

a purer nucleic acid

pellet, especially when

precipitated at low

temperatures.[3][6]

Higher tendency to

co-precipitate salts

(e.g., sodium

chloride), particularly

at low temperatures.

[1][7]

For applications

sensitive to salt

contamination,

ethanol is generally

preferred.[8]

Isopropanol

precipitation is often

performed at room

temperature to

minimize this issue.[5]

Pellet Characteristics

Typically forms a

white, more visible

pellet that adheres

well to the tube.

Can form a glassy,

less visible pellet that

may be harder to

locate and more easily

dislodged.[7]

Careful observation is

needed when

aspirating the

supernatant after

isopropanol

precipitation.
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Volatility & Drying

More volatile, allowing

for faster drying of the

pellet.[9]

Less volatile, requiring

a longer drying time to

completely remove

the alcohol.[1][9]

Residual alcohol can

inhibit downstream

enzymatic reactions.

Thorough drying is

crucial, especially with

isopropanol.

Incubation

Temperature

Often performed at

-20°C or colder to

maximize yield,

especially for small or

dilute nucleic acids.[1]

Frequently carried out

at room temperature

to reduce salt co-

precipitation.[2][5]

The choice of

temperature is a

trade-off between

yield and purity.

Experimental Protocols
Below are standard protocols for nucleic acid precipitation using ethanol and isopropanol.

Ethanol Precipitation Protocol
This protocol is ideal for routine precipitation of DNA and RNA, especially when high purity is

desired.

Materials:

Nucleic acid sample in aqueous solution

Salt solution (e.g., 3 M Sodium Acetate, pH 5.2; 5 M Ammonium Acetate)

Ice-cold 95-100% ethanol

70% ethanol, ice-cold

Microcentrifuge

Pipettes and sterile, nuclease-free microcentrifuge tubes

TE buffer or nuclease-free water
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Procedure:

Salt Addition: To your nucleic acid sample, add a monovalent cation salt. For example, add

1/10th volume of 3 M Sodium Acetate, pH 5.2.[4]

Ethanol Addition: Add 2 to 2.5 volumes of ice-cold 100% ethanol to the sample.[3] Mix

thoroughly by inverting the tube several times.

Incubation: Incubate the mixture at -20°C for at least 30-60 minutes.[1] For very low

concentrations or small nucleic acid fragments, incubation can be extended overnight at

-20°C or for a shorter period at -80°C.

Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-30 minutes at

4°C to pellet the nucleic acids.[1]

Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the

pellet.

Washing: Add 500 µL to 1 mL of ice-cold 70% ethanol to wash the pellet.[3] This step

removes co-precipitated salts.

Second Centrifugation: Centrifuge at high speed for 5-10 minutes at 4°C.

Final Supernatant Removal: Carefully remove the supernatant. It is crucial to remove as

much of the 70% ethanol as possible. A brief spin can help collect remaining droplets for

removal.

Drying: Air-dry the pellet for 5-20 minutes at room temperature or in a vacuum centrifuge for

a shorter time.[2] Do not over-dry the pellet, as this can make it difficult to redissolve.

Resuspension: Resuspend the dried pellet in an appropriate volume of TE buffer or

nuclease-free water.

Isopropanol Precipitation Protocol
This protocol is particularly useful for precipitating nucleic acids from large volumes or when the

nucleic acid concentration is low.
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Materials:

Nucleic acid sample in aqueous solution

Salt solution (e.g., 3 M Sodium Acetate, pH 5.2; 5 M Ammonium Acetate)

100% Isopropanol (room temperature)

70% ethanol, ice-cold

Microcentrifuge

Pipettes and sterile, nuclease-free microcentrifuge tubes

TE buffer or nuclease-free water

Procedure:

Salt Addition: Add a monovalent cation salt to your sample (e.g., 1/10th volume of 3 M

Sodium Acetate, pH 5.2).

Isopropanol Addition: Add 0.6 to 1 volume of room temperature 100% isopropanol.[1][5] Mix

well by inversion.

Incubation: Incubate at room temperature for 10-20 minutes.[2][10] Chilling is generally

avoided to minimize salt co-precipitation.[3]

Centrifugation: Pellet the nucleic acids by centrifuging at high speed (e.g., 12,000 x g) for 10-

30 minutes at room temperature or 4°C.

Supernatant Removal: Carefully decant or pipette off the supernatant. The isopropanol pellet

may be less visible than an ethanol pellet.

Washing: Wash the pellet with 500 µL to 1 mL of ice-cold 70% ethanol to remove residual

salts and isopropanol.[2]

Second Centrifugation: Centrifuge at high speed for 5-10 minutes at 4°C.
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Final Supernatant Removal: Carefully remove all of the 70% ethanol wash.

Drying: Air-dry the pellet for a slightly longer period than with ethanol, as isopropanol is less

volatile.[9]

Resuspension: Resuspend the nucleic acid pellet in the desired volume of TE buffer or

nuclease-free water.

Experimental Workflow
The general workflow for nucleic acid precipitation using either ethanol or isopropanol follows a

series of common steps, as illustrated in the diagram below.
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Caption: General workflow for nucleic acid precipitation.
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Conclusion
Both ethanol and isopropanol are effective reagents for precipitating nucleic acids. The optimal

choice is dictated by the specific requirements of the experiment. Ethanol is the preferred

choice for applications demanding high purity and when working with smaller sample volumes.

Its lower propensity to co-precipitate salts makes it a safer option for sensitive downstream

applications like sequencing or PCR. In contrast, isopropanol is highly advantageous when

dealing with large sample volumes or very dilute nucleic acid solutions due to the smaller

volume required and its higher precipitation efficiency. However, researchers must be mindful

of the increased risk of salt contamination and the less volatile nature of isopropanol. By

understanding the distinct properties of each alcohol, scientists can optimize their nucleic acid

purification protocols to achieve the desired yield and purity for their research.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b145695#comparing-ethanol-and-isopropanol-for-
nucleic-acid-precipitation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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